2-(1H-indol-2-yl)ethanol
Overview
Description
2-(1H-indol-2-yl)ethanol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an indole moiety attached to an ethanol group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
2-(1H-indol-2-yl)ethanol, also known as 3-(2-Hydroxyethyl)indole, is a metabolite formed in the liver after disulfiram treatment Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
As a metabolite formed in the liver , it is likely to undergo hepatic metabolism and biliary or renal excretion. Its bioavailability would be influenced by these processes, as well as by factors such as its solubility and stability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(1H-indol-2-yl)ethanol, like other indole derivatives, interacts with multiple receptors, enzymes, proteins, and other biomolecules . These interactions contribute to its broad-spectrum biological activities. The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific biochemical context and the presence of other compounds.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms may vary depending on the specific biochemical context and the presence of other compounds.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can affect metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)ethanol can be achieved through various methods. One common approach involves the reduction of 2-(1H-indol-2-yl)acetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydrogenation of this compound using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(1H-indol-2-yl)acetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-(1H-indol-2-yl)acetaldehyde to this compound can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products:
Oxidation: 2-(1H-indol-2-yl)acetaldehyde.
Reduction: this compound.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
2-(1H-indol-3-yl)ethanol: Similar structure but with the ethanol group attached to the third position of the indole ring.
2-(1H-indol-2-yl)acetaldehyde: An oxidized form of 2-(1H-indol-2-yl)ethanol.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethanol group at the second position of the indole ring distinguishes it from other indole derivatives and contributes to its distinct properties .
Properties
IUPAC Name |
2-(1H-indol-2-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYHZABGLQFCHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.